molecular formula C20H18FN3OS B2805740 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide CAS No. 396720-41-5

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

Cat. No. B2805740
M. Wt: 367.44
InChI Key: LQXABGAAQGPMQB-UHFFFAOYSA-N
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Description

“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it shares some structural similarities with other compounds in the pyrazole class2.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available literature. However, compounds with similar structures are often synthesized through multi-step organic reactions. For a detailed synthesis protocol, consultation with a synthetic chemist or a specialized database is recommended3.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available resources. However, based on its IUPAC name, it contains a thieno[3,4-c]pyrazole core with a 2,4-dimethylphenyl group and a 2-fluorobenzamide group attached1. For a detailed structural analysis, computational chemistry software or crystallography data would be needed3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds in the pyrazole class can participate in a variety of chemical reactions, often involving the nitrogen atoms or any functional groups present3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the available resources. However, similar compounds in the pyrazole class are often characterized by their solubility, melting point, boiling point, and spectral data (IR, NMR, MS)4.


Scientific Research Applications

Synthesis and Chemical Properties

The compound N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide falls within the category of heterocyclic compounds that are significant in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of such compounds often involves steps like condensation followed by cyclization, employing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These processes enable the synthesis of pyrazole appended heterocyclic skeletons, showcasing widespread bioactive properties including anticancer, anti-inflammatory, and antimicrobial effects. This underscores the compound's relevance in combinatorial and medicinal chemistry as a versatile template for drug design and discovery (Dar & Shamsuzzaman, 2015).

Biological and Therapeutic Applications

Research into the chemical use of synthetic compounds like N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide has focused on combating plant pathogens and diseases, as well as exploring their antifungal properties. One study reviewed 100 compounds tested against the Fusarium oxysporum pathogen, highlighting the structure–activity relationship (SAR) and efficiency of compounds including pyrazole derivatives in combating plant diseases. Such insights are crucial for the development of targeted molecules with specific biological activities, furthering our understanding of drug-target interactions (Kaddouri et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety measures1.


Future Directions

The future directions for research on this compound are not specified in the available resources. However, compounds with similar structures are often studied for their potential bioactivity, including their use as pharmaceuticals or agrochemicals3.


properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXABGAAQGPMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

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